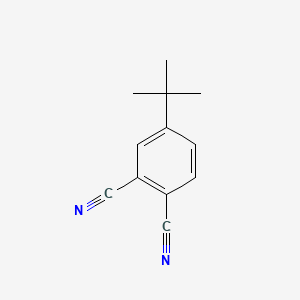

4-tert-Butylphthalonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-tert-butylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTMIRVNJTVTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186382 | |

| Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32703-80-3 | |

| Record name | 4-tert-Butylphthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32703-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032703803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-dimethylethyl)benzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-tert-Butylphthalonitrile CAS number and properties

An In-depth Technical Guide to 4-tert-Butylphthalonitrile

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of phthalocyanines and other functional materials. It is intended for researchers, scientists, and professionals in chemical synthesis and materials science.

Chemical and Physical Properties

This compound, with the CAS number 32703-80-3, is a white to light yellow crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| CAS Number | 32703-80-3[1][2] |

| Molecular Formula | C₁₂H₁₂N₂[1][2][3] |

| Molecular Weight | 184.24 g/mol [1][2] |

| Melting Point | 49-51 °C (lit.)[4][5] |

| Boiling Point | 165-168 °C at 6 mm Hg (lit.)[4][5] |

| Density | 1.04 ± 0.1 g/cm³ (20 °C, 760 Torr)[3][4] |

| Appearance | White to light yellow powder/crystal |

| Solubility | Soluble in Methanol[5] |

Synthesis of this compound

A common method for the preparation of this compound involves a multi-step synthesis starting from o-xylene.[6] This process is outlined in the experimental protocol below.

Experimental Protocol: Synthesis from o-Xylene[7]

-

Preparation of 4-tert-butyl-o-xylene:

-

Add tert-butyl chloride to o-xylene in the presence of iodine as a catalyst.

-

Maintain the reaction temperature between 0-50 °C.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate.

-

Dry the organic layer and distill under reduced pressure to obtain 4-tert-butyl-o-xylene as a colorless liquid.

-

-

Oxidation to 4-tert-butylphthalic acid:

-

Oxidize 4-tert-butyl-o-xylene using potassium permanganate as the oxidant to yield 4-tert-butylphthalic acid.

-

-

Formation of 4-tert-butylphthaloyl chloride:

-

Reflux the 4-tert-butylphthalic acid in thionyl chloride to produce 4-tert-butylphthaloyl chloride.

-

-

Amidation to 4-tert-butylphthalamide:

-

React the 4-tert-butylphthaloyl chloride with an ammonia solution to form 4-tert-butylphthalamide.

-

-

Dehydration to this compound:

-

Dissolve 220g (1.0 mol) of 4-tert-butylphthalamide in 1500 mL of acetonitrile in a three-necked flask.

-

Add 250g of phosphorus pentoxide in batches.

-

Carry out a reflux reaction.

-

After the reaction is complete, concentrate the solution.

-

Pour the residue into an ice-water mixture to precipitate a white solid.

-

Filter the solid to obtain 183g of white this compound (yield: 99.4%).

-

Synthesis Workflow

Applications

The primary application of this compound is as a precursor for the synthesis of phthalocyanines.[6] The presence of the tert-butyl group enhances the solubility of the resulting phthalocyanine derivatives, which is a significant advantage for their processing and application.[6] Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as:

-

Pigments and Dyes: Due to their intense colors and high stability.[6]

-

Materials for Electronics: Their semiconductor properties make them suitable for use in organic field-effect transistors and solar cells.

-

Catalysts: Metallophthalocyanines can act as catalysts in various chemical reactions.

-

Photodynamic Therapy: Some phthalocyanine derivatives are investigated for their potential in cancer therapy.

While this compound is a crucial building block in materials science, its direct application in drug development is not prominently documented in the reviewed literature. However, the functional materials derived from it may have biomedical applications.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[7] Standard laboratory safety precautions should be followed when handling this compound.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed[7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[7] |

| H312: Harmful in contact with skin[7] | P271: Use only outdoors or in a well-ventilated area[7] |

| H332: Harmful if inhaled[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection[7] |

| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth[7] | |

| P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell | |

| P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell | |

| P501: Dispose of contents/container to an approved waste disposal plant |

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthesis routes. Its primary significance lies in its role as a precursor to soluble phthalocyanine derivatives, which have broad applications in materials science. While direct applications in drug development are not established, the unique properties of its derivatives continue to be an active area of research.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 32703-80-3 [amp.chemicalbook.com]

- 5. This compound CAS#: 32703-80-3 [m.chemicalbook.com]

- 6. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents [patents.google.com]

- 7. 4-tert-ブチルフタロニトリル | this compound | 32703-80-3 | 東京化成工業株式会社 [tcichemicals.com]

4-tert-Butylphthalonitrile chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 4-tert-butylphthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional materials. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed information on its chemical identity, physical properties, and synthesis protocols.

Chemical Structure and Nomenclature

IUPAC Name: 4-(tert-butyl)benzene-1,2-dicarbonitrile

Synonyms: 4-tert-Butyl-1,2-dicyanobenzene, 4-(1,1-dimethylethyl)benzene-1,2-dicarbonitrile

Chemical Structure:

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-Butylphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-tert-Butylphthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional materials relevant to drug development and materials science. This document outlines the physical properties, the experimental protocols for their determination, and the synthetic context of this compound.

Physicochemical Data of this compound

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in synthesis. The data, as reported in the literature, are summarized below. Variations in the reported melting point ranges may be attributed to differences in sample purity or measurement techniques.

| Physical Property | Value | Notes |

| Melting Point | 49-51 °C | As cited in literature.[1][2][3][4][5] |

| 58.0-62.0 °C | As reported by chemical suppliers.[6][7] | |

| 60 °C | A specific value within the broader reported range.[6][7] | |

| Boiling Point | 165 °C | At a reduced pressure of 6 mmHg.[6][7] |

| 165-168 °C | At a reduced pressure of 6 mm Hg.[1][2][3][4][5] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

This method is a standard and widely used technique for the accurate determination of the melting point of a solid crystalline compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 cm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination (Siwoloboff Method)

For the determination of boiling points at reduced pressure, as is common for high-boiling organic compounds to prevent decomposition, a modification of the standard atmospheric pressure method is used. The following describes a general method for determining the boiling point of a liquid.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath) or an aluminum block heater

-

Apparatus for vacuum distillation (if measuring at reduced pressure)

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample (in this case, molten this compound) are placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

Heating: The test tube assembly is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Boiling Point Identification: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Temperature Reading: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external pressure.

Synthetic Pathway Visualization

This compound is a crucial precursor for the synthesis of tetra-tert-butyl-substituted phthalocyanines, which are of interest for their applications in materials science and photodynamic therapy. The general synthetic workflow is depicted below.

References

- 1. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. vernier.com [vernier.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. scribd.com [scribd.com]

Solubility of 4-tert-Butylphthalonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-tert-Butylphthalonitrile in various organic solvents. Due to a notable lack of precise quantitative solubility data in publicly available literature, this document focuses on reported qualitative solubility, provides detailed experimental protocols for determining quantitative solubility, and outlines a common synthesis pathway for the compound.

Introduction

This compound (4-TBPN), a substituted aromatic dinitrile, serves as a crucial precursor in the synthesis of phthalocyanines. These macrocyclic compounds have significant applications in materials science, catalysis, and photodynamic therapy. The solubility of 4-TBPN in organic solvents is a critical parameter for its synthesis, purification, and subsequent reactions. This guide aims to consolidate the available solubility information and provide researchers with the necessary methodologies to determine this key physical property.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively reported, qualitative observations from various sources indicate its solubility in several common organic solvents. The parent compound, phthalonitrile, is known to be soluble in acetone, ethanol, and dimethylformamide (DMF).[1] The presence of the tert-butyl group in 4-TBPN is expected to influence its solubility profile.

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Qualitative Solubility | Citation |

| Methanol | Soluble | [2][3][4] |

| Acetonitrile | Soluble (in the context of its use as a reaction solvent) | [5] |

| Dimethylformamide (DMF) | Implied soluble (used as a reaction solvent for related syntheses) | [6] |

Note: This table is based on qualitative statements and the use of the compound as a reactant in the specified solvents. For precise applications, quantitative determination of solubility is highly recommended.

Experimental Protocols for Quantitative Solubility Determination

To address the gap in quantitative data, two common and reliable methods for determining the solubility of organic compounds are detailed below.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.[7][8]

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the solid residue is determined.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker, magnetic stirrer, or orbital shaker for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the solution through a syringe filter (e.g., 0.45 µm PTFE).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound (49-51°C) to avoid decomposition or loss of the solute.

-

Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature.

-

Weigh the container with the dried solid on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final constant mass.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput and sensitive means of determining solubility.[9][10]

Principle: A saturated solution is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve of absorbance versus concentration.

Detailed Protocol:

-

Preparation of a Standard Stock Solution and Calibration Curve:

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a standard stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute this aliquot with a known volume of the solvent to a concentration that is expected to fall within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from o-xylene.[5]

Synthesis Workflow Diagram

Caption: A typical multi-step synthesis workflow for this compound.

Conclusion

This technical guide has summarized the currently available, though limited, solubility information for this compound in organic solvents. Recognizing the critical need for precise quantitative data in research and development, detailed and robust experimental protocols for determining solubility via gravimetric and UV-Vis spectrophotometric methods have been provided. Furthermore, a common synthetic route has been outlined to provide a comprehensive resource for professionals working with this important chemical intermediate. It is strongly recommended that researchers perform their own quantitative solubility studies to ensure the accuracy and reliability of their work.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound CAS#: 32703-80-3 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 32703-80-3 [m.chemicalbook.com]

- 5. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. longdom.org [longdom.org]

- 10. improvedpharma.com [improvedpharma.com]

In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-tert-Butylphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-tert-Butylphthalonitrile (also known as 4-tert-butylbenzene-1,2-dicarbonitrile). This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science, where the accurate identification and characterization of this compound are crucial.

¹H and ¹³C NMR Spectral Data

The NMR spectral data presented here have been compiled from available chemical literature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons and the protons of the tert-butyl group.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.83 | d | Aromatic CH |

| ~7.76 | dd | Aromatic CH |

| 1.37 | s | -C(CH₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule. Due to the limited availability of public spectral data, the following are predicted chemical shifts for this compound. These predictions are based on established increments and spectral data of structurally similar compounds.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-4 (aromatic) |

| ~134 | C-5 (aromatic) |

| ~133 | C-6 (aromatic) |

| ~132 | C-3 (aromatic) |

| ~117 | C-1 or C-2 (aromatic) |

| ~116 | C-1 or C-2 (aromatic) |

| ~115 | CN |

| ~114 | CN |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities. Purification can be achieved by recrystallization or column chromatography.

-

Solvent: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for nonpolar to moderately polar organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans.

-

Spectral Width (SW): 0-12 ppm.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Spectral Width (SW): 0-160 ppm.

-

3. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of the key ¹H NMR signals.

Caption: Structure of this compound with ¹H NMR assignments.

This guide provides foundational NMR data and protocols for this compound. For unambiguous structure confirmation and analysis, it is recommended to perform a full suite of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, and to compare the experimental data with the predicted values.

In-Depth Technical Guide: FTIR Analysis and Characteristic Peaks of 4-tert-Butylphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4-tert-butylphthalonitrile. It details the characteristic vibrational peaks, offers a standardized experimental protocol for obtaining the spectrum, and presents a logical workflow for the analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound in various fields, including drug development.

Introduction to FTIR Spectroscopy of this compound

FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. For this compound (C₁₂H₁₂N₂), a key intermediate in the synthesis of phthalocyanines and other functional materials, FTIR analysis provides a unique vibrational fingerprint. This fingerprint arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its constituent chemical bonds.

The molecular structure of this compound, featuring a benzene ring substituted with a tert-butyl group and two adjacent nitrile (C≡N) groups, gives rise to a series of characteristic absorption bands in the infrared spectrum. These bands can be definitively assigned to specific vibrational modes, such as stretching and bending of C-H, C=C, C-C, and C≡N bonds.

Characteristic FTIR Peaks of this compound

The FTIR spectrum of this compound is characterized by several distinct absorption peaks. The quantitative data for these peaks, obtained from the Spectral Database for Organic Compounds (SDBS), is summarized in the table below for clear and easy comparison.

| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Assignment |

| 3070 | 78 | Aromatic C-H Stretch |

| 2966 | 40 | Aliphatic C-H Stretch (tert-butyl) |

| 2230 | 55 | C≡N Stretch (Nitrile) |

| 1599 | 75 | Aromatic C=C Stretch |

| 1487 | 65 | Aromatic C=C Stretch |

| 1394 | 72 | C-H Bend (tert-butyl) |

| 1369 | 60 | C-H Bend (tert-butyl) |

| 1269 | 68 | C-C Stretch |

| 1211 | 70 | In-plane C-H Bend |

| 901 | 70 | Out-of-plane C-H Bend |

| 843 | 58 | Out-of-plane C-H Bend |

| 565 | 70 | Ring Deformation |

Detailed Analysis of Vibrational Modes

The interpretation of the FTIR spectrum of this compound involves the assignment of the observed absorption bands to specific molecular vibrations:

-

Aromatic C-H Stretching: The peak observed around 3070 cm⁻¹ is characteristic of the stretching vibrations of the C-H bonds on the aromatic ring.

-

Aliphatic C-H Stretching: The strong absorption at approximately 2966 cm⁻¹ corresponds to the asymmetric and symmetric stretching vibrations of the C-H bonds within the tert-butyl group.

-

Nitrile (C≡N) Stretching: A sharp and prominent peak at 2230 cm⁻¹ is the hallmark of the nitrile functional group, arising from the C≡N triple bond stretching vibration. This is a key diagnostic peak for phthalonitriles.

-

Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region, specifically at 1599 cm⁻¹ and 1487 cm⁻¹, are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-H Bending (tert-butyl): The peaks at 1394 cm⁻¹ and 1369 cm⁻¹ are characteristic of the bending vibrations of the C-H bonds in the tert-butyl group.

-

In-plane and Out-of-plane C-H Bending: The absorptions in the fingerprint region, such as those at 1211 cm⁻¹ (in-plane) and 901 cm⁻¹ and 843 cm⁻¹ (out-of-plane), are associated with the bending vibrations of the aromatic C-H bonds.

-

Ring Deformation: The peak at 565 cm⁻¹ can be attributed to the deformation of the benzene ring.

Experimental Protocol for FTIR Analysis

The following section outlines a detailed methodology for obtaining the FTIR spectrum of this compound.

Objective: To acquire a high-quality mid-infrared spectrum of solid this compound for qualitative analysis.

Materials and Equipment:

-

This compound (solid powder)

-

Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

-

Spatula

-

Isopropanol or ethanol for cleaning.

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan to record the spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a small amount of the this compound powder onto the ATR crystal using a clean spatula.

-

Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Set the desired spectral range (typically 4000-400 cm⁻¹ for mid-IR).

-

Select an appropriate resolution (e.g., 4 cm⁻¹).

-

Set the number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

-

Initiate the sample scan.

-

-

Data Processing:

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Release the pressure clamp and carefully remove the sample from the ATR crystal using a soft wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe moistened with isopropanol or ethanol.

-

Allow the crystal to dry completely before the next measurement.

-

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of a chemical sample like this compound.

In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-tert-Butylphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-tert-Butylphthalonitrile (C₁₂H₁₂N₂), a key intermediate in the synthesis of phthalocyanines and other functional materials. This document outlines its characteristic fragmentation patterns under electron ionization, detailed experimental protocols for its analysis, and a visual representation of its mass spectrometric behavior.

Mass Spectrometric Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for the analysis of volatile and semi-volatile organic compounds like this compound. The high energy of electron impact (typically 70 eV) induces ionization and subsequent fragmentation, providing a characteristic fingerprint of the molecule's structure.

The mass spectrum of this compound is dominated by fragmentation pathways involving the sterically bulky tert-butyl group. The molecular ion (M•+) is readily observed, and its fragmentation is primarily driven by the formation of stable carbocations.

The principal fragmentation mechanism for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation.[1] This initial cleavage is followed by further rearrangements and eliminations.

Quantitative Data Summary

The table below summarizes the key ions observed in the electron ionization mass spectrum of this compound, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z Value | Proposed Fragment Structure | Relative Abundance (%) | Notes |

| 184 | [C₁₂H₁₂N₂]•+ | ~ 40% | Molecular Ion (M•+) |

| 169 | [M - CH₃]⁺ | ~ 100% | Base Peak, loss of a methyl radical |

| 142 | [M - C₃H₆]•+ | ~ 15% | Loss of propene via rearrangement |

| 128 | [M - C₄H₈]•+ | ~ 10% | Loss of isobutylene via rearrangement |

| 57 | [C₄H₉]⁺ | ~ 20% | tert-Butyl cation |

Note: Relative abundances are approximate and can vary based on instrumentation and analytical conditions.

Fragmentation Pathway Diagram

The logical flow of the fragmentation of this compound upon electron ionization is depicted below. The process begins with the formation of the molecular ion, which then undergoes characteristic cleavages.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-tert-Butylphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic and polymorphic characteristics of 4-tert-butylphthalonitrile, a key intermediate in the synthesis of functional materials such as phthalocyanines. Due to the limited availability of public crystallographic data for this specific compound, this document presents a representative guide illustrating the expected data, experimental protocols, and analytical workflows for the characterization of a novel crystalline organic molecule. The methodologies and data formats provided herein serve as a robust template for researchers undertaking the solid-state characterization of this compound or analogous compounds.

Introduction

This compound (C₁₂H₁₂N₂) is a significant precursor for the synthesis of soluble phthalocyanine derivatives, which have applications in catalysis, sensing, and photodynamic therapy. The solid-state properties of this precursor, governed by its crystal structure and potential polymorphism, are critical for its handling, purification, and reactivity. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties such as melting point, solubility, and stability. Therefore, a thorough understanding of the crystallographic landscape of this compound is essential for its effective utilization in research and development.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through established methods. A representative synthetic pathway is outlined below. The subsequent crystallization is a critical step for obtaining high-purity single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

A common route for the synthesis of this compound involves the reaction of 4-tert-butyl-o-xylene. The following is a generalized protocol:

-

Oxidation: 4-tert-butyl-o-xylene is oxidized to 4-tert-butylphthalic acid using a strong oxidizing agent like potassium permanganate in an aqueous solution. The reaction mixture is heated under reflux for several hours.

-

Purification of Phthalic Acid: The resulting 4-tert-butylphthalic acid is isolated by filtration and purified by recrystallization from water.

-

Amidation: The purified phthalic acid is converted to 4-tert-butylphthalamide. This can be achieved by reaction with urea at elevated temperatures or via the formation of the diacyl chloride followed by reaction with ammonia.

-

Dehydration: The 4-tert-butylphthalamide is then dehydrated to this compound using a dehydrating agent such as phosphorus pentoxide or thionyl chloride in an appropriate solvent.

-

Final Purification: The crude this compound is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

Experimental Protocol: Polymorph Screening and Crystallization

To investigate polymorphism, a variety of crystallization techniques should be employed:

-

Slow Evaporation: Saturated solutions of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) are allowed to evaporate slowly at different temperatures (e.g., room temperature, 4 °C).

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.

-

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.

-

Slurry Experiments: A suspension of the compound in a solvent is stirred at a controlled temperature for an extended period to facilitate the conversion to the most stable polymorphic form at that temperature.

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the crystal structure of a compound. The following table presents a hypothetical but representative set of crystallographic data for a single crystal form of this compound.

Data Presentation: Hypothetical Crystal Data and Structure Refinement

| Parameter | Hypothetical Form I |

| Chemical Formula | C₁₂H₁₂N₂ |

| Formula Weight | 184.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.567(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 1012.3(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.208 |

| Absorption Coeff. (mm⁻¹) | 0.075 |

| F(000) | 392 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 100(2) |

| 2θ range for data collection (°) | 4.5 to 55.0 |

| Reflections collected | 8123 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a cryoloop.

-

Data Collection: The crystal is placed on a diffractometer equipped with a CCD detector and a cryosystem. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of data is collected using a combination of φ and ω scans.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Polymorphism Characterization

The presence of different polymorphs can be investigated using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

A small amount of the crystalline powder is gently packed into a sample holder.

-

The sample is analyzed using a powder diffractometer with Cu Kα radiation.

-

Data is collected over a 2θ range of 5° to 50° with a step size of 0.02°.

-

Different polymorphs will produce distinct diffraction patterns.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

A small amount of the sample (2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

An empty sealed pan is used as a reference.

-

The heat flow to the sample is monitored as a function of temperature. Thermal events such as melting, crystallization, and solid-solid phase transitions are detected as endothermic or exothermic peaks.

Visualizations

Synthesis Workflow

Caption: Synthetic route for this compound.

Crystallographic and Polymorphic Analysis Workflow

Caption: Workflow for crystallographic and polymorphic analysis.

Conclusion

While specific experimental data on the crystal structure and polymorphism of this compound remains elusive in publicly accessible literature, this guide provides a comprehensive framework for its characterization. The detailed protocols for synthesis, crystallization, and analysis, along with the structured presentation of hypothetical data and visual workflows, offer a valuable resource for researchers. A thorough investigation following these methodologies will be crucial to fully understand the solid-state properties of this compound and to control its quality and performance in subsequent applications.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-tert-Butylphthalonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes available data on 4-tert-Butylphthalonitrile and related compounds. Direct experimental data on the thermal decomposition of the this compound monomer is limited in publicly accessible literature. The information on decomposition is therefore based on the analysis of structurally similar compounds and polymers derived from it.

Introduction

This compound is a key building block in the synthesis of phthalocyanines and polyphthalocyanines, which are materials of significant interest in various fields, including advanced materials and drug development, due to their exceptional thermal and chemical stability.[1] Understanding the thermal properties of the monomer is crucial for optimizing polymerization processes, ensuring safe handling and storage, and predicting the performance of the resulting polymers. This guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing on available data for the monomer and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [2] |

| Molar Mass | 184.24 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 49-51 °C (lit.) | [2][3] |

| Boiling Point | 165-168 °C at 6 mmHg (lit.) | [2][3] |

| Density | 1.04 ± 0.1 g/cm³ (20 °C, 760 Torr) | [2] |

| Solubility | Soluble in Methanol | [2] |

Thermal Stability and Decomposition

However, insights into its thermal behavior can be inferred from studies on related phthalonitrile-based polymers and the general chemistry of tert-butyl substituted aromatic compounds. Phthalonitrile resins are known for their exceptional thermal stability, with decomposition temperatures often exceeding 450°C. The thermal stability of the monomer is a critical factor that influences the properties of the cured polymer.

Expected Thermal Behavior

The thermal decomposition of this compound is expected to be influenced by both the phthalonitrile core and the tert-butyl substituent. The bulky tert-butyl group may provide some steric hindrance, potentially increasing the thermal stability of the molecule.

Upon heating, this compound will first melt around its reported melting point of 49-51 °C. Further heating will likely lead to polymerization or decomposition at higher temperatures. The nitrile groups can undergo cyclotetramerization to form phthalocyanine structures, a reaction that is often initiated at elevated temperatures.

Predicted Decomposition Pathway

While a definitive decomposition pathway for the monomer is not documented, a plausible mechanism can be proposed based on the pyrolysis of similar structures. The decomposition is likely to initiate with the cleavage of the tert-butyl group, which is a common thermal degradation pathway for compounds containing this moiety. This would lead to the formation of isobutylene and a phthalonitrile radical. The subsequent decomposition would involve the fragmentation of the aromatic ring and nitrile groups at higher temperatures.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is ideal for determining the onset of decomposition and the temperature at which significant mass loss occurs.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace.

-

Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from room temperature to 800 °C.

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset) and the temperature of 5% mass loss (Td5).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine melting points, glass transitions, and exothermic or endothermic decomposition processes.

Methodology:

-

Sample Preparation: A small sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Atmosphere: The cell is purged with an inert gas, such as nitrogen.

-

Temperature Program: The sample is subjected to a controlled temperature program, for example, heating from room temperature to 400 °C at a rate of 10 °C/min.

-

Data Analysis: The heat flow to the sample is recorded against temperature. The resulting DSC thermogram is analyzed to identify the melting endotherm and any exothermic peaks that may indicate decomposition.

Conclusion

While direct quantitative data on the thermal decomposition of this compound monomer is scarce, its role as a precursor to highly thermally stable polymers suggests that the monomer itself possesses a reasonable degree of thermal stability. The proposed decomposition pathway involves the initial loss of the tert-butyl group followed by the degradation of the phthalonitrile core. For precise determination of its thermal properties, experimental analysis using TGA and DSC is essential, following the detailed protocols outlined in this guide. Such data would be invaluable for the further development and application of materials derived from this important building block.

References

- 1. EP1151986B1 - Method for removing tert-butyl groups from tert-butyl phenol compounds - Google Patents [patents.google.com]

- 2. longdom.org [longdom.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

4-tert-Butylphthalonitrile safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for 4-tert-Butylphthalonitrile (CAS No: 32703-80-3). The information is compiled to ensure safe laboratory practices and to mitigate potential risks associated with the handling, storage, and disposal of this compound.

Chemical and Physical Properties

This compound is a white to light yellow powder or crystalline solid.[1] It is important to be aware of its physical characteristics to handle it appropriately in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C12H12N2 | [2][3] |

| Molar Mass | 184.24 g/mol | [2][3] |

| Appearance | White to light yellow powder to crystal | [1][4] |

| Melting Point | 49-51 °C (lit.) | [3][4][5] |

| Boiling Point | 165-168 °C at 6 mm Hg (lit.) | [3][4][5] |

| Density | 1.04 ± 0.1 g/cm³ (20 °C) | [2][4][5] |

| Solubility | Soluble in Methanol | [4] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [4][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (Category 3) | H335: May cause respiratory irritation | GHS07 | Warning |

Note: GHS classifications are based on available data from multiple suppliers and may vary slightly.[1][6][7][8]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling

-

Ventilation: Use only outdoors or in a well-ventilated area.[1][9] Handling should be performed in a chemical fume hood to avoid inhalation of dust or fumes.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6][9] Avoid contact with skin and clothing.[9]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7]

-

-

Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]

-

Other Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Avoid dust formation.[10]

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] Store locked up.[9]

-

Incompatibilities: Store away from incompatible materials such as oxidizing agents.[9]

First-Aid Measures

In case of exposure, immediate medical attention is necessary. The following are first-aid recommendations.

| Exposure Route | First-Aid Measures |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting.[10] |

| Skin Contact | IF ON SKIN: Wash with plenty of water.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1] Take off contaminated clothing and wash it before reuse.[6] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] Immediately call a POISON CENTER/doctor.[11] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1] If not breathing, give artificial respiration.[10] |

Accidental Release and Disposal

Accidental Release

-

Personal Precautions: Use personal protective equipment.[9] Keep people away from and upwind of the spill/leak.[9]

-

Environmental Precautions: Prevent product from entering drains.[9] Do not flush into surface water or sanitary sewer system.[10]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[10] Avoid generating dust.[7]

Disposal

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical property testing of this compound are not publicly available in the referenced safety data sheets. These studies are typically conducted by manufacturers under controlled laboratory conditions following standardized guidelines (e.g., OECD, EPA). For specific experimental details, it is recommended to consult the original manufacturer or specialized toxicological databases.

Visual Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: A logical workflow for the safe handling of this compound.

References

- 1. This compound | 32703-80-3 | TCI AMERICA [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 32703-80-3 [chemicalbook.com]

- 4. This compound CAS#: 32703-80-3 [m.chemicalbook.com]

- 5. This compound CAS#: 32703-80-3 [amp.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 4-tert-Butylbenzonitrile | C11H13N | CID 77883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. ark-chem.co.jp [ark-chem.co.jp]

Electrochemical Properties of 4-tert-Butylphthalonitrile Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the electrochemical properties of 4-tert-Butylphthalonitrile and its derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, data presentation in structured tables, and visualizations of electrochemical processes.

Introduction

This compound and its derivatives are important precursors in the synthesis of phthalocyanines, a class of macrocyclic compounds with diverse applications in materials science, catalysis, and photodynamic therapy. The electrochemical behavior of these precursor molecules is crucial for understanding and controlling the synthesis of the final phthalocyanine products and for designing novel materials with tailored electronic properties. This guide focuses on the electrochemical characterization of these phthalonitrile building blocks.

Electrochemical Characterization

The primary technique for investigating the electrochemical properties of this compound derivatives is cyclic voltammetry (CV). CV provides valuable information about the redox potentials, electron transfer kinetics, and stability of the oxidized and reduced species.

While extensive research has been conducted on the electrochemical properties of phthalocyanines derived from this compound, detailed quantitative data on the precursor molecules themselves is less prevalent in the available literature. The following sections provide a summary of the expected electrochemical behavior and a template for data presentation.

Data Presentation

The electrochemical data for this compound and its derivatives can be summarized in the following table. Please note that the values presented here are representative and should be replaced with experimentally determined data.

| Compound | Solvent/Electrolyte | Oxidation Potential (Epa, V vs. ref) | Reduction Potential (Epc, V vs. ref) | ΔEp (mV) | Scan Rate (mV/s) | Notes |

| This compound | CH3CN / 0.1 M TBAPF6 | Data not available | Data not available | - | 100 | Irreversible/Quasi-reversible expected |

| 4-(4-tert-Butylphenoxy)phthalonitrile | CH3CN / 0.1 M TBAPF6 | Data not available | Data not available | - | 100 | Irreversible/Quasi-reversible expected |

| Other Derivative 1 | Specify | Specify | Specify | Specify | Specify | Specify |

| Other Derivative 2 | Specify | Specify | Specify | Specify | Specify | Specify |

TBAPF6: Tetrabutylammonium hexafluorophosphate

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative derivative, as well as a general protocol for their electrochemical characterization using cyclic voltammetry.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from o-xylene.[1]

Step 1: Friedel-Crafts Alkylation of o-Xylene

-

o-Xylene is reacted with a tert-butylating agent (e.g., tert-butyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 4-tert-butyl-o-xylene.

Step 2: Oxidation to 4-tert-Butylphthalic Acid

-

The resulting 4-tert-butyl-o-xylene is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO4), to form 4-tert-butylphthalic acid.

Step 3: Conversion to 4-tert-Butylphthalimide

-

The phthalic acid is then converted to the corresponding phthalimide. This can be achieved by reaction with urea or ammonia at high temperatures.

Step 4: Dehydration to this compound

-

The final step involves the dehydration of the phthalimide to the phthalonitrile. This is typically accomplished using a dehydrating agent like zinc acetate or by vapor-phase ammoxidation.

Synthesis of 4-(4-tert-Butylphenoxy)phthalonitrile

This derivative can be synthesized via a nucleophilic aromatic substitution reaction.[2]

Procedure:

-

To a solution of 4-nitrophthalonitrile and 4-tert-butylphenol in a suitable aprotic polar solvent (e.g., Dimethylformamide, DMF), add an excess of a weak base such as potassium carbonate (K2CO3).

-

Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel.

Cyclic Voltammetry Protocol

The following is a general procedure for performing cyclic voltammetry on this compound derivatives in a non-aqueous solvent.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (Working electrode: Glassy Carbon or Platinum; Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); Counter electrode: Platinum wire)

-

Inert gas (Argon or Nitrogen) for deaeration

-

Anhydrous, high-purity solvent (e.g., Acetonitrile, Dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Analyte (this compound derivative)

Procedure:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen anhydrous solvent.

-

Dissolve the this compound derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.

-

Assemble the three-electrode cell with the prepared solution.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Record a background cyclic voltammogram of the electrolyte solution without the analyte.

-

Add the analyte to the cell and record the cyclic voltammogram over a suitable potential range. The potential range should be chosen to encompass the expected redox events of the analyte.

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer processes.

-

After the experiment, clean the electrodes thoroughly.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the electrochemical study of this compound derivatives.

Electrochemical Cell Setup

Caption: A schematic of a typical three-electrode setup for cyclic voltammetry.

General Experimental Workflow

Caption: A flowchart outlining the key steps in an electrochemical experiment.

Conceptual Electrochemical Reduction of a Phthalonitrile

Caption: A conceptual pathway for the electrochemical reduction of a phthalonitrile derivative.

Conclusion

The electrochemical properties of this compound derivatives are fundamental to their application as precursors for phthalocyanines and other functional materials. While this guide provides a framework for their study, including synthetic and analytical protocols, there is a clear need for more focused research to quantify the electrochemical behavior of these specific precursor molecules. Such data will be invaluable for the rational design and synthesis of next-generation materials with precisely controlled electronic and redox properties.

References

An In-depth Technical Guide to 4-tert-Butylphthalonitrile: Core Characteristics and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of 4-tert-Butylphthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional materials. The document details its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Core Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its core properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [2][3] |

| Molecular Weight | 184.24 g/mol | [2][3] |

| Melting Point | 49-51 °C | [1][4] |

| Boiling Point | 165-168 °C at 6 mmHg | [1][4] |

| Density | 1.04 ± 0.1 g/cm³ (at 20 °C) | [2][4] |

| CAS Number | 32703-80-3 | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Soluble in Methanol | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

| Spectroscopy | Data | Reference |

| ¹H NMR (400MHz, CDCl₃) | δ (ppm): 1.36 (s, 9H), 7.75 (d, 2H), 7.82 (t, 1H) | [4] |

| ¹³C NMR (400MHz, CDCl₃) | δ (ppm): 30.6, 35.6, 112.7, 115.6, 115.7, 115.8, 130.5, 131.0, 133.4, 157.8 | [4] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): 184 m/z | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from o-xylene. This synthetic route is outlined below and a detailed experimental protocol is provided.

Synthesis workflow for this compound.

Experimental Protocol:

This protocol is adapted from a patented synthesis method.[4]

Step 1: Synthesis of 4-tert-Butyl-o-xylene

-

In a suitable reaction vessel, charge o-xylene and tert-butyl chloride.

-

Add a catalytic amount of iodine.

-

Maintain the reaction temperature between 0-50 °C.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate.

-

Dry the organic layer and purify by vacuum distillation to obtain 4-tert-butyl-o-xylene as a colorless liquid.

Step 2: Synthesis of 4-tert-Butylphthalic Acid

-

Oxidize 4-tert-butyl-o-xylene using potassium permanganate as the oxidant.

Step 3: Synthesis of 4-tert-Butylphthaloyl Chloride

-

Add 4-tert-butylphthalic acid to thionyl chloride.

-

Reflux the mixture.

-

After the reaction is complete, recover the excess thionyl chloride under normal pressure.

-

Distill the residue under reduced pressure to obtain 4-tert-butylphthaloyl chloride.

Step 4: Synthesis of 4-tert-Butylphthalamide

-

Dissolve 4-tert-butylphthaloyl chloride in a suitable solvent.

-

React the solution with an ammonia solution to yield 4-tert-butylphthalamide.

Step 5: Synthesis of this compound

-

In a three-necked flask, dissolve 220g (1.0 mol) of 4-tert-butylphthalamide in 1500 mL of acetonitrile.[4]

-

Add 250g of phosphorus pentoxide in portions.[4]

-

Reflux the reaction mixture.

-

After the reaction is complete, concentrate the mixture.

-

Pour the residue into an ice-water mixture, which will cause a white solid to precipitate.[4]

-

Filter the solid to obtain this compound. The reported yield is 99.4%.[4]

Applications and Relevance in Research

This compound is a crucial precursor in the synthesis of substituted phthalocyanines.[5] The presence of the tert-butyl group enhances the solubility of the resulting phthalocyanine derivatives in organic solvents, which is a significant advantage for their processing and application in various fields.[5] Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including:

-

Pigments and Dyes: Due to their intense color and stability.[5]

-

Catalysis: As catalysts in various chemical reactions.

-

Chemical Sensors: For the detection of various analytes.

-

Photodynamic Therapy: As photosensitizers in cancer treatment.

-

Non-linear Optics: In optical limiting and other applications.

The logical relationship for the utility of this compound is depicted below.

Utility of this compound.

Biological Activity

Currently, there is limited direct information available in the scientific literature regarding the specific biological activities of this compound itself. Its primary role is as a chemical intermediate. It is important to distinguish it from other compounds with similar structural motifs, such as 2,4-di-tert-butylphenol, which has been reported to exhibit various biological effects including antioxidant, anti-inflammatory, and antimicrobial properties.[6][7] However, these activities cannot be directly attributed to this compound without specific experimental evidence.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development in the various fields where this versatile compound finds its application.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound(32703-80-3) MS spectrum [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 4-tert-Butylphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylphthalonitrile is a key aromatic dinitrile compound that serves as a versatile precursor in the synthesis of a wide array of functional materials, most notably phthalocyanines. The presence of the bulky tert-butyl group enhances the solubility of its derivatives, making it an attractive building block in materials science and medicinal chemistry. This technical guide provides an initial investigation into the reactivity of this compound, covering its synthesis, key reactions, and detailed experimental protocols. The information is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and scalable method begins with the Friedel-Crafts alkylation of o-xylene, followed by oxidation, chlorination, amidation, and finally dehydration to yield the target molecule.[1] Another approach involves the Rosenmund-von Braun reaction of 1,2-dibromo-4-tert-butylbenzene.[2]

A multi-step synthesis starting from o-xylene is a widely employed method for producing this compound.[1] This process involves several sequential reactions, each with specific conditions to ensure high yield and purity of the final product.

Chemical Reactivity

The reactivity of this compound is dominated by three main areas: cyclotetramerization to form phthalocyanines, electrophilic and nucleophilic substitution on the aromatic ring, and reactions of the nitrile functional groups.

Cyclotetramerization to Phthalocyanines

The most prominent reaction of this compound is its metal-templated cyclotetramerization to yield tetra-tert-butylphthalocyanines.[3][4] This reaction is typically carried out in the presence of a metal salt (e.g., zinc acetate, copper (II) chloride, cobalt (II) chloride) in a high-boiling solvent such as quinoline or N,N-dimethylformamide (DMF).[5][6] The reaction proceeds via a template mechanism where four molecules of the phthalonitrile coordinate to the metal ion before cyclizing.[5] The presence of the tert-butyl groups significantly improves the solubility of the resulting phthalocyanine complexes in organic solvents.[2]

Due to the unsymmetrical substitution of the phthalonitrile precursor, the cyclotetramerization results in a statistical mixture of four constitutional isomers with C4h, D2h, C2v, and Cs symmetry.[6]

Aromatic Substitution Reactions

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. For instance, nitration of this compound can be achieved, leading to the introduction of a nitro group onto the aromatic ring.[7] The resulting nitro-substituted phthalonitrile can then undergo nucleophilic aromatic substitution, where the nitro group is displaced by a nucleophile.[8] This provides a versatile route to a variety of substituted phthalocyanine precursors.

Reactions of the Nitrile Groups

The two nitrile groups in this compound can undergo a range of chemical transformations characteristic of nitriles. These reactions provide pathways to other important classes of compounds.

-

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to first form 4-tert-butylphthalamide and subsequently 4-tert-butylphthalic acid.[7][9]

-

Reduction: Reduction of the nitrile groups, for example with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the corresponding primary amines, 4-tert-butyl-1,2-bis(aminomethyl)benzene.[5][10]

-